molecular formula C8H4FNO4 B8536690 5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid

5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid

Cat. No. B8536690
M. Wt: 197.12 g/mol
InChI Key: RXSFFQCPRVOWAW-UHFFFAOYSA-N
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Patent
US07645771B2

Procedure details

To a THF solution of 2-amino-6-fluoro-3-hydroxybenzoic acid (520 mg, 3.04 mmole) and n,n-diisopropylethylamine (942 mg, 7.29 mmole) was added bis(trichloromethyl) carbonate (1.08 g, 3.64 mmole) and stirred. Removal of solvent under vacuum afforded a residue, which was run on reversephase flash chromatography 10 to 90% acetonitrile water (0.01% TFA). The resulting fractions were evaporated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-6-fluoro-3-hydroxybenzoic acid
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
942 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C[O:4][CH2:3]C1.[NH2:6][C:7]1[C:15]([OH:16])=[CH:14][CH:13]=[C:12]([F:17])[C:8]=1[C:9]([OH:11])=[O:10].CCN(C(C)C)C(C)C.C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl>O.C(#N)C>[F:17][C:12]1[C:8]([C:9]([OH:11])=[O:10])=[C:7]2[NH:6][C:3](=[O:4])[O:16][C:15]2=[CH:14][CH:13]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
2-amino-6-fluoro-3-hydroxybenzoic acid
Quantity
520 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1O)F
Name
Quantity
942 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.08 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
afforded a residue, which
CUSTOM
Type
CUSTOM
Details
The resulting fractions were evaporated

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C(NC(O2)=O)=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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